molecular formula C10H12N2O3 B8417242 3-Nitro-4-(propylamino)benzaldehyde

3-Nitro-4-(propylamino)benzaldehyde

Cat. No.: B8417242
M. Wt: 208.21 g/mol
InChI Key: LOPVGDXYIZNBTQ-UHFFFAOYSA-N
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Description

3-Nitro-4-(propylamino)benzaldehyde is a nitroaromatic compound featuring a benzaldehyde backbone substituted with a nitro (-NO₂) group at the 3-position and a propylamino (-NH-C₃H₇) group at the 4-position. For instance, and describe its benzamide derivative, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, which serves as a precursor for synthesizing benzimidazole-based molecules via reductive cyclization . The aldehyde functionality in such compounds is critical for condensation reactions, as seen in the synthesis of imidazolidinone and thiazolidinone derivatives in and .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-nitro-4-(propylamino)benzaldehyde

InChI

InChI=1S/C10H12N2O3/c1-2-5-11-9-4-3-8(7-13)6-10(9)12(14)15/h3-4,6-7,11H,2,5H2,1H3

InChI Key

LOPVGDXYIZNBTQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key comparisons can be drawn between 3-nitro-4-(propylamino)benzaldehyde and analogs with varying substituents:

Compound Name Substituent at 4-Position Melting Point (°C) Key Reactivity/Applications Reference
3-Nitro-4-(p-tolylthio)benzaldehyde (SM59) p-Tolylthio (-S-C₆H₄-CH₃) 253 Precursor for SM31/SM32 (DNA polymerase inhibitors)
N-(4-Methoxyphenyl)-3-nitro-4-(propylamino)benzamide Propylamino (-NH-C₃H₇) 210–212 Reductive cyclization to benzimidazoles
Methyl 3-nitrobenzoate Methoxy (-OCH₃) N/A Nitration studies (theoretical comparisons)
  • Substituent Impact on Reactivity: The propylamino group in the benzamide derivative () enables reductive cyclization with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form benzimidazoles, highlighting its nucleophilic character . The p-tolylthio group in SM59 () enhances electrophilic aromatic substitution reactivity, facilitating condensation with thiohydantoin to yield SM31/SM32, which exhibit biological activity as DNA polymerase inhibitors .
  • Thermal Stability :

    • SM59 (p-tolylthio derivative) has a higher melting point (253°C) compared to the benzamide derivative (210–212°C), likely due to stronger intermolecular interactions (e.g., sulfur-mediated van der Waals forces) .

Spectral and Crystallographic Insights

  • Hydrogen Bonding and Crystal Packing: In 3-nitro-4-(propylamino)benzonitrile (), intramolecular N-H⋯O hydrogen bonding between the amino and nitro groups stabilizes the planar conformation. Weak intermolecular C-H⋯O interactions further organize the crystal lattice, a feature likely shared with the aldehyde analog .
  • Spectral Confirmation: ¹H-NMR of the benzamide derivative () shows characteristic peaks for the propylamino chain (δ 0.9–1.6 ppm) and aromatic protons (δ 7.2–8.2 ppm), consistent with nitro-substituted aromatics .

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